3-(2-phenylhydrazono)pentane-2,4-dione
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Overview
Description
3-(2-phenylhydrazono)pentane-2,4-dione is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be hydrogen or organic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenylhydrazono)pentane-2,4-dione typically involves the reaction of phenylhydrazine with pentane-2,4-dione (acetylacetone). The reaction is usually carried out in an acidic or neutral medium to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:
C6H5NHNH2+CH3COCH2COCH3→C6H5N=NHCH2COCH3+H2O
Industrial Production Methods
In industrial settings, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as acids or bases, can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(2-phenylhydrazono)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction can lead to the formation of hydrazines or amines.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce hydrazines or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-phenylhydrazono)pentane-2,4-dione is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its hydrazone moiety can interact with active sites of enzymes, leading to inhibition of their activity.
Medicine
In medicinal chemistry, this compound and its derivatives have been investigated for their potential as antitumor and antimicrobial agents. The hydrazone group can interact with biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it useful in various applications, including catalysis and materials science.
Mechanism of Action
The mechanism of action of 3-(2-phenylhydrazono)pentane-2,4-dione involves its interaction with molecular targets, such as enzymes or receptors. The hydrazone group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylhydrazono)-butane-2,4-dione: Similar structure but with a shorter carbon chain.
3-(Phenylhydrazono)-hexane-2,4-dione: Similar structure but with a longer carbon chain.
2-(Phenylhydrazono)-propane-1,3-dione: Different positioning of the hydrazone group.
Uniqueness
3-(2-phenylhydrazono)pentane-2,4-dione is unique due to its specific carbon chain length and positioning of the hydrazone group. These structural features influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-hydroxy-3-phenyldiazenylpent-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8(14)11(9(2)15)13-12-10-6-4-3-5-7-10/h3-7,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQPZXNYDGBBOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C)N=NC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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